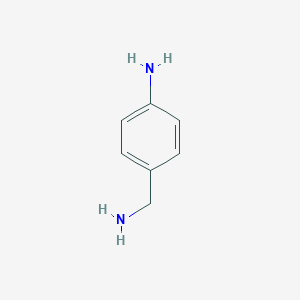

4-Aminobenzylamine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(aminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWYZZPDZZGSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330206 | |

| Record name | 4-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-71-8 | |

| Record name | 4-Aminobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Derivatization Methodologies of 4 Aminobenzylamine

Chemo- and Regioselective Synthetic Routes to 4-Aminobenzylamine

The preparation of this compound can be accomplished through several synthetic pathways, often starting from readily available nitroaromatic compounds. The choice of method depends on factors such as desired yield, purity, and scalability.

Reductive amination serves as a direct and efficient method for synthesizing amines from carbonyl compounds. arkat-usa.orgorganic-chemistry.org In the context of this compound synthesis, this strategy typically involves the reaction of a suitable aldehyde with an amine source in the presence of a reducing agent.

A prominent example is the one-pot synthesis from 4-nitrobenzaldehyde (B150856). This process combines the reductive amination of the aldehyde group and the reduction of the nitro group simultaneously. arkat-usa.org The reaction is typically carried out by treating 4-nitrobenzaldehyde with an amine, such as ammonia (B1221849), and a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. arkat-usa.orggoogle.com Dioxane has been identified as a suitable solvent for this transformation, leading to high yields of the desired product. arkat-usa.org The choice of reducing agent is critical; while sodium borohydride (B1222165) is a common choice, other reagents like α-picoline-borane have also been effectively used. organic-chemistry.orgmasterorganicchemistry.com

Key parameters for successful reductive amination include the solvent, catalyst, and reaction conditions. For instance, the use of an excess of ammonia (7 to 15 moles per mole of nitrobenzaldehyde) and temperatures between 70-90 °C can enhance the yield. evitachem.com Another approach involves the use of sodium borohydride in conjunction with a cation exchange resin, which provides a mild and efficient system for the reductive amination of aldehydes. redalyc.org

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering mild and efficient routes to various compounds, including amines. researchgate.net While direct palladium-catalyzed amination to form the primary aminobenzylamine is less common, related methodologies are relevant. For instance, palladium catalysts are instrumental in the reduction of nitro groups, a key step in many synthetic routes to this compound. koreascience.kr

Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenation of nitroarenes. koreascience.kr The selective reduction of a nitro group in the presence of other functional groups is a significant advantage of this method. For example, the reduction of N,N-dimethyl-4-nitrobenzylamine to N,N-dimethyl-4-aminobenzylamine can be achieved with high yield using a borohydride exchange resin-palladium (BER-Pd) system. koreascience.kr Mechanistic studies on palladium-catalyzed amination reactions, often involving aryl halides, provide insights into the fundamental steps of oxidative addition, ligand substitution, and reductive elimination that could be conceptually applied to the synthesis of complex amines. ucl.ac.ukumich.edu

Several alternative pathways focus on the synthesis of precursors that can be readily converted to this compound. A common strategy involves the reduction of 4-nitrobenzylamine (B181301) or its derivatives. nih.govacs.org For example, 4-nitrobenzylamine can be reduced using tin and hydrochloric acid. google.com

Another important precursor is 4-nitrobenzonitrile (B1214597). researchgate.net The reduction of 4-nitrobenzonitrile can lead to this compound. researchgate.netarkat-usa.org This transformation can be achieved using reducing agents like lithium aluminum hydride, although this can sometimes result in lower yields. google.com A high-pressure reduction of m-nitrobenzonitrile using a Raney nickel catalyst has also been reported to yield m-aminobenzylamine. google.com The selective reduction of the nitro group in 4-nitrobenzonitrile to form 4-aminobenzonitrile (B131773) is a key step, which can then be further reduced to this compound. researchgate.net Catalysts such as Au/ZrO2 have shown high selectivity for the formation of 4-aminobenzonitrile. researchgate.net

The synthesis of 4-nitrobenzylamine itself can be achieved through various methods. One approach involves the N-acylation of 4-nitrobenzylamine followed by subsequent chemical modifications and deprotection steps. nih.gov

Palladium-Catalyzed Synthetic Approaches to this compound

Functionalization and Derivatization Protocols for this compound

The dual amine functionality of this compound allows for a wide range of derivatization reactions, leading to the formation of diverse molecular architectures with various applications.

Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine with an aldehyde or ketone. tandfonline.com this compound serves as a valuable building block for the synthesis of novel Schiff bases due to its two primary amine groups, which can react to form mono- or di-imine linkages. evitachem.comtandfonline.com

The reaction typically involves refluxing this compound with a suitable aldehyde, often an aromatic aldehyde like salicylaldehyde (B1680747) or its derivatives, in a solvent such as ethanol. tandfonline.comtandfonline.com The resulting Schiff bases can act as versatile ligands in coordination chemistry. evitachem.comtandfonline.com For example, the reaction of this compound with salicylaldehyde derivatives can produce tetradentate Schiff base ligands that coordinate to metal ions through phenolic oxygen and azomethine nitrogen atoms. tandfonline.comtandfonline.com

A variety of aldehydes have been used in condensation reactions with this compound, including substituted salicylaldehydes, 4-hydroxybenzaldehyde, and 4-chlorobenzaldehyde, to create a library of Schiff base ligands with tailored electronic and steric properties. tandfonline.comresearchgate.nethivnursing.net

The bifunctional nature of this compound allows for its use in the synthesis of both monomeric and polymeric Schiff base ligands.

Monomeric Schiff Base Ligands: Monomeric Schiff bases are typically synthesized by reacting this compound with a stoichiometric amount of an aldehyde. For instance, new Schiff bases such as N,N′-bis(salicylidene)-4-aminobenzylamine have been synthesized and characterized. tandfonline.comtandfonline.com These ligands can form stable complexes with various transition metals like Ni(II), Co(II), and Cu(II). tandfonline.comtandfonline.com The resulting metal complexes often exhibit interesting properties and have been investigated for their biological activities. tandfonline.com

Interactive Data Table: Examples of Monomeric Schiff Bases from this compound

| Aldehyde Reactant | Schiff Base Product Name | Metal Complexes Formed |

| Salicylaldehyde | N,N′-bis(salicylidene)-4-aminobenzylamine (H2L1) | Ni(II), Co(II), Cu(II) tandfonline.comtandfonline.com |

| 3-Methoxysalicylaldehyde | N,N′-bis(3-methoxysalicylidene)-4-aminobenzylamine (H2L2) | Ni(II), Co(II), Cu(II) tandfonline.com |

| 4-Hydroxysalicylaldehyde | N,N′-bis(4-hydroxysalicylidene)-4-aminobenzylamine (H2L3) | Ni(II), Co(II), Cu(II) tandfonline.com |

| 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-N-(4-((4,5-diphenyl-1H-imidazol-2-yl)diazenyl)benzyl)methanimine | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) hivnursing.net |

Polymeric Schiff Base Ligands: Polymeric Schiff bases can be prepared through the polycondensation of this compound with dialdehydes or by the oxidative polymerization of Schiff base monomers. researchgate.netmdpi.com These polymers can also coordinate with metal ions, leading to the formation of coordination polymers. For example, Schiff base polymers have been synthesized from the oxidative polycondensation of monomers derived from 1,4-phenylenediamine. researchgate.net While direct examples using this compound are less common in the provided context, the principles apply. researchgate.net Another approach involves the synthesis of polyacrylamide series containing salicylideneaniline (B1219908) moieties through a double polymer analogous reaction, where this compound could potentially be incorporated. sigmaaldrich.com The resulting polymeric materials can have applications in areas such as catalysis and materials science. evitachem.comresearchgate.net

Schiff Base Formation with this compound

Mechanistic Studies of Schiff Base Condensation Involving this compound

The formation of a Schiff base (or imine) is a fundamental reaction in organic chemistry, typically involving the condensation of a primary amine with an aldehyde or a ketone. tandfonline.com This reversible reaction is generally catalyzed by either acid or base. google.com The established mechanism proceeds through a two-step pathway:

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. tandfonline.comeijppr.com

Dehydration: The carbinolamine intermediate is unstable and subsequently undergoes dehydration (elimination of a water molecule) to form the final, stable carbon-nitrogen double bond (imine) of the Schiff base. eijppr.com The dehydration of the carbinolamine is typically the rate-determining step of the reaction. google.comeijppr.com

In the context of this compound, its dual amine groups present opportunities for selective reactions. The aliphatic benzylamine (B48309) group is significantly more nucleophilic than the aromatic aniline (B41778) moiety. Consequently, in reactions with carbonyl compounds, the aliphatic amine is expected to react preferentially.

Studies have reported the synthesis of various Schiff bases derived from this compound. For instance, new tetradentate Schiff base ligands such as N,N′-bis(salicylidene)-4-aminobenzylamine (H2L1), N,N′-bis(3-methoxysalicylidene)-4-aminobenzylamine (H2L2), and N,N′-bis(4-hydroxysalicylidene)-4-aminobenzylamine (H2L3) have been synthesized and characterized. evitachem.comresearchgate.netmku.edu.tr These syntheses involve the condensation of this compound with the corresponding salicylaldehyde derivatives, forming ligands that coordinate to metal ions through phenolic oxygen and azomethine nitrogen atoms. evitachem.comresearchgate.net Theoretical studies on similar systems, like the reaction of para-substituted anilines with thiophene-2-carbaldehyde, have utilized quantum chemical calculations to map the energy profiles, identifying the carbinolamine as a key intermediate and dehydration as the rate-limiting step. eijppr.com While detailed kinetic or computational studies specifically on this compound's Schiff base formation are not extensively documented in the reviewed literature, the general mechanism provides a robust framework for understanding its condensation reactions.

Ureation and Amidation Reactions of this compound

The presence of two primary amine groups with distinct reactivities makes this compound a valuable substrate for selective ureation and amidation reactions.

Ureation: Urea (B33335) derivatives are commonly formed through the reaction of an amine with an isocyanate. doxuchem.com The process for preparing isocyanates can involve the reaction of a primary amine with phosgene. google.comframochem.com In the case of this compound, this could theoretically produce p-isocyanate benzyl (B1604629) isocyanate. google.com A more direct method for urea synthesis involves the reaction of amines with carbamates. Research has shown that this compound exhibits chemoselectivity in such reactions. When reacted with phenyl carbamate (B1207046), the more nucleophilic aliphatic primary amine selectively attacks the carbamate to afford the corresponding urea derivative, leaving the aromatic amine group unreacted. researchgate.net This highlights the differential reactivity of the two amine centers, allowing for regioselective synthesis without the need for protecting groups for the aromatic amine. researchgate.net

Amidation: Amidation reactions of this compound also demonstrate pronounced chemoselectivity. The aliphatic amine is considerably more nucleophilic than the aromatic amine, leading to preferential acylation at the benzylic position under many conditions.

Zirconium-Catalyzed Amidation: In the zirconocene (B1252598) dichloride (Cp₂ZrCl₂) catalyzed amidation of methyl benzoate, this compound reacted exclusively through its aliphatic amine to yield the corresponding amide in 85% conversion. doi.org The less nucleophilic aromatic amine did not participate in the reaction under these conditions. doi.org Mechanistic studies on similar zirconium-catalyzed systems suggest that the reaction proceeds via nucleophilic attack of the amine on a zirconium-coordinated carboxylate, followed by C-O bond cleavage. nih.gov

Base-Promoted Amidation: The choice of base can surprisingly reverse the selectivity. While a DMSO/t-BuOK system is effective for acylating anilines, it failed to promote the reaction of this compound at the aniline nitrogen. rsc.org However, when n-BuLi was used as the base, a remarkable reversal of selectivity was observed, leading to the formation of the amide at the aniline position as the sole product in 70% yield. rsc.org

N-Chloroacetylation: In contrast, under certain conditions, reaction at both amine centers can occur. The N-chloroacetylation of this compound with chloroacetyl chloride was found to proceed at both the aliphatic and aromatic amino groups. tandfonline.com However, selectivity could be induced; the addition of catalytic FeCl₃ (20 mol%) completely suppressed the reactivity of the benzylamine moiety, leading to exclusive N-chloroacetylation of the aniline group. tandfonline.com

| Reaction Type | Catalyst/Reagent | Reactive Site | Product | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Zr-catalyzed Amidation | Cp₂ZrCl₂ | Aliphatic Amine | N-(4-aminophenyl)methylbenzamide | 85% Conversion | doi.org |

| Base-promoted Amidation | n-BuLi | Aromatic Amine | N-(4-(aminomethyl)phenyl)benzamide | 70% Yield | rsc.org |

| N-Chloroacetylation | FeCl₃ | Aromatic Amine | 2-chloro-N-(4-(aminomethyl)phenyl)acetamide | Not specified | tandfonline.com |

| N-Chloroacetylation | None | Both Amines | Di-acetylated product | Not specified | tandfonline.com |

Electrochemical Modification Techniques for this compound

Electrochemical methods offer a powerful means to graft functional molecules like this compound onto conductive surfaces, creating modified materials with tailored properties.

Single-walled carbon nanotubes (SWCNTs) can be functionalized with this compound using electrochemical techniques such as oxidative and anodic coupling. sigmaaldrich.com This process involves the electrochemical oxidation of the amine. In the case of this compound, an irreversible oxidation wave is observed around +0.85 V (vs. Pt), which is attributed to the formation of a reactive radical cation. mpg.de This radical species then covalently bonds to the carbon lattice of the nanotube, typically forming a C-N bond. mpg.de

This method often results in the formation of a polymer layer on the nanotube surface, a process sometimes referred to as electropolymerization. mpg.de The thickness of this coating can be precisely controlled by adjusting the magnitude and duration of the applied potential. mpg.de For instance, by applying a potential of +0.85 V vs. Pt, coatings with average thicknesses of 6, 9, and 12 nm were achieved. mpg.de This approach allows for the tuning of the surface properties of the nanotubes, and the remaining free amine group on the grafted molecule provides a site for further chemical modifications. mpg.de

A versatile and widely used method for modifying conductive surfaces is the electrochemical reduction of aryl diazonium salts. nih.govmdpi.comnih.gov This technique has been successfully applied to this compound. The process begins with the in situ generation of the corresponding diazonium cation from the aromatic amine of this compound using an agent like sodium nitrite (B80452) in acidic media (e.g., aqueous HCl). acs.orgresearchgate.net

The core mechanism of electrografting involves a one-electron reduction of the diazonium cation at the electrode surface. mdpi.comnih.gov This reduction is an irreversible process that leads to the cleavage of the C-N₂ bond, releasing nitrogen gas (N₂) and generating a highly reactive aryl radical. mdpi.comresearchgate.net This radical then rapidly attacks the electrode surface (e.g., glassy carbon, carbon nanotubes), forming a stable, covalent C-C bond. nih.govresearchgate.net

The process can be monitored by cyclic voltammetry, which typically shows a characteristic irreversible reduction peak that diminishes with subsequent scans as the electrode surface becomes passivated by the grafted organic layer. mdpi.com The electrografting can lead to the formation of either a monolayer or, more commonly, a multilayered film, depending on factors like reagent concentration and the number of voltammetric cycles. nih.govmdpi.com This method effectively anchors aryl groups with a pendant aliphatic amine onto the electrode, which can then be used for subsequent coupling reactions. nih.govacs.org

| Technique | Substrate | Mechanism | Key Intermediate | Result | Reference |

|---|---|---|---|---|---|

| Oxidative/Anodic Coupling | Carbon Nanotubes (CNTs) | Electrochemical oxidation of the amine | Radical cation | Covalent attachment (C-N bond), polymer coating | mpg.dempg.de |

| Electrografting | Glassy Carbon, CNTs | Electrochemical reduction of in-situ generated diazonium salt | Aryl radical | Covalent attachment (C-C bond), mono- or multilayer film | mdpi.comacs.org |

Oxidative Coupling and Anodic Coupling of this compound on Carbon Nanotubes

Nucleophilic Aromatic Substitution (SNAr) with this compound as a Nucleophile

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. researchgate.net These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. researchgate.net

This compound, with its two nucleophilic centers, can participate in SNAr reactions. Due to the higher nucleophilicity of the aliphatic amine compared to the aromatic amine, it is the preferred site of attack. An example of this is in the synthesis of bistriazines, where this compound is used as a spacer. rsc.org In a reaction with a 2-chlorotriazine derivative under microwave irradiation, this compound acts as the nucleophile. The more reactive aliphatic amine selectively displaces the chlorine atom on the electron-deficient triazine ring to form the monosubstituted product. This demonstrates the utility of this compound in SNAr reactions for building larger molecular architectures with controlled connectivity.

Coordination Chemistry and Metal Complexation with 4 Aminobenzylamine Derived Ligands

Synthesis and Characterization of Transition Metal Complexes of 4-Aminobenzylamine Schiff Basesresearchgate.netresearchgate.nettandfonline.com

The synthesis of transition metal complexes involving Schiff bases derived from this compound is a well-established area of research. These multidentate ligands are typically prepared through the condensation reaction of this compound with various aldehydes or ketones. The resulting Schiff base ligands, which feature imine (-C=N-) groups, readily coordinate with a range of transition metal ions to form stable complexes. researchgate.netresearchgate.net The characterization of these complexes is systematically carried out using a combination of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) and electronic (UV-Vis) spectroscopy, magnetic susceptibility measurements, and conductivity studies. researchgate.nettandfonline.com

A notable class of ligands derived from this compound includes N,N′-bis(salicylidene)-4-aminobenzylamine (H₂L¹) and its substituted derivatives, such as N,N′-bis(3-methoxysalicylidene)-4-aminobenzylamine (H₂L²) and N,N′-bis(4-hydroxysalicylidene)-4-aminobenzylamine (H₂L³). researchgate.nettandfonline.commku.edu.tr These tetradentate ligands have been utilized to synthesize a series of nickel(II), cobalt(II), and copper(II) complexes. researchgate.nettandfonline.com

The synthesis involves the reaction of the respective Schiff base ligand with the metal salt in a suitable solvent. Elemental analysis of the resulting solid complexes confirms the metal-to-ligand stoichiometry. researchgate.net Infrared spectroscopy is a key tool in characterizing these complexes, with a noticeable shift in the azomethine (C=N) stretching frequency upon coordination to the metal ion, confirming the involvement of the imine nitrogen in bonding. researchgate.netdergipark.org.tr The coordination also involves the phenolic oxygen atoms of the salicylidene moiety. researchgate.nettandfonline.com Conductance measurements in DMSO have shown these complexes to be non-electrolytes. researchgate.nettandfonline.commku.edu.tr

Table 1: Characterization Data for Ni(II), Co(II), and Cu(II) Complexes of N,N′-bis(salicylidene)-4-aminobenzylamine and its Derivatives researchgate.nettandfonline.com

| Complex | Ligand | Metal Ion | Color |

| [Ni(L¹)] | H₂L¹ | Ni(II) | Green |

| [Co(L¹)] | H₂L¹ | Co(II) | Brown |

| [Cu(L¹)] | H₂L¹ | Dark Green | |

| [Ni(L²)] | H₂L² | Yellowish Green | |

| [Co(L²)] | H₂L² | Brown | |

| [Cu(L²)] | H₂L² | Dark Green | |

| [Ni(L³)] | H₂L³ | Green | |

| [Co(L³)] | H₂L³ | Reddish Brown | |

| [Cu(L³)] | H₂L³ | Dark Green |

Data sourced from studies on the synthesis and characterization of these specific complexes.

While the prompt specifies this compound, it is relevant to note that related unsymmetrical Salen-type Schiff bases have been synthesized using isomers like 2-aminobenzylamine. These ligands and their complexes with copper(II), nickel(II), cobalt(II), and iron(III) have also been a subject of study. researchgate.net The synthesis of these unsymmetrical ligands often follows a one-pot procedure. nih.gov Characterization through various spectroscopic methods confirms the formation of the desired complexes. researchgate.netnih.gov

Azo-Schiff base ligands, created by incorporating an azo (-N=N-) group into the Schiff base framework derived from this compound, have been used to synthesize complexes with d¹⁰ metal ions like zinc(II), cadmium(II), and mercury(II). researchgate.net These ligands are synthesized through a multi-step process that includes diazotization of an aromatic amine followed by coupling with a suitable molecule and subsequent condensation with an aldehyde. researchgate.nethivnursing.net

The resulting azo-Schiff base ligands coordinate with Zn(II), Cd(II), and Hg(II) ions. researchgate.net Spectroscopic and analytical data, including FT-IR, UV-Vis, and elemental analysis, are used to elucidate the structure of these complexes. researchgate.netresearchgate.net The coordination in these complexes typically occurs through the nitrogen atoms of the azo and imine groups. researchgate.net Molar conductivity measurements have indicated that these complexes are generally non-electrolytes. researchgate.nethivnursing.net

Copper(II), Nickel(II), Cobalt(II), and Iron(III) Complexes of Unsymmetrical Salen-Type Schiff Bases from 2-Aminobenzylamine

Structural Elucidation of Metal Complexes Formed with this compound Ligands

The structural analysis of metal complexes derived from this compound ligands is crucial for understanding their chemical and physical properties. A combination of spectroscopic techniques and magnetic susceptibility measurements provides significant insights into the geometry and electronic structure of these coordination compounds.

For many transition metal complexes derived from this compound Schiff bases, an octahedral geometry is commonly proposed. researchgate.netnih.govsciencescholar.us In the case of the Ni(II), Co(II), and Cu(II) complexes with N,N′-bis(salicylidene)-4-aminobenzylamine and its derivatives, the tetradentate ligand occupies the four equatorial positions, with two solvent molecules or other monodentate ligands potentially coordinating at the axial sites to complete the octahedral sphere. researchgate.net The primary coordination sites are the phenolic oxygen and the azomethine nitrogen atoms. researchgate.nettandfonline.com

Similarly, for the azo-Schiff base complexes of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), electronic spectral and magnetic measurement data often predict an octahedral structure. researchgate.nethivnursing.net The coordination sites for these ligands are typically the nitrogen of an imidazole (B134444) ring (if present in the ligand structure) and the nitrogen of the azo group. researchgate.netresearchgate.net The metal-to-ligand ratio in many of these octahedral complexes is found to be 1:2. sciencescholar.usimpactfactor.org

Electronic absorption (UV-Vis) spectroscopy and magnetic susceptibility measurements are powerful tools for determining the geometry and electronic configuration of the central metal ion in these complexes.

The electronic spectra of the Schiff base ligands typically show bands corresponding to π→π* and n→π* transitions. dergipark.org.tr Upon complexation, shifts in these bands and the appearance of new d-d transition bands in the visible region provide evidence for coordination and offer insights into the geometry of the complex. derpharmachemica.com For instance, the electronic spectra of Ni(II) complexes often exhibit bands characteristic of an octahedral geometry. derpharmachemica.com

Magnetic susceptibility measurements at room temperature provide information about the number of unpaired electrons in the metal ion, which helps in confirming the oxidation state and the geometry of the complex. For example, the magnetic moments of Co(II) complexes can distinguish between high-spin octahedral and tetrahedral geometries. researchgate.net The magnetic moment for a four-coordinated copper(II) complex is also a well-established value. dergipark.org.tr Zinc(II) complexes, as expected for a d¹⁰ ion, are diamagnetic. dergipark.org.tr

Octahedral Geometry and Coordination Sites in this compound Metal Complexes

Catalytic Applications of this compound-Derived Metal Complexes

The versatility of Schiff base ligands derived from this compound extends to the catalytic applications of their corresponding metal complexes. The coordination of a metal ion to these ligands can induce or enhance catalytic activity for a variety of chemical transformations. This is attributed to the ability of the metal center to exist in multiple oxidation states and to act as a Lewis acid, thereby activating substrates. The ligand framework plays a crucial role in stabilizing the metal ion in a specific geometry and electronic state, which in turn influences the catalytic efficacy and selectivity of the complex.

The decomposition of hydrogen peroxide (H₂O₂) into water and oxygen is a significant reaction with applications in environmental remediation and as a model for studying catalase-like activity. Transition metal complexes are often employed as catalysts to accelerate this otherwise slow process. Among these, copper complexes have demonstrated notable efficiency.

Research has shown that copper(II) complexes of Schiff bases can serve as effective catalysts for H₂O₂ decomposition. For instance, a study involving a copper chelate of a Schiff base ligand demonstrated high efficiency, achieving over 80% decomposition of hydrogen peroxide when used as a heterogeneous catalyst. dergipark.org.tr While this particular study did not exclusively use a this compound derivative, it highlights the potential of copper complexes in this catalytic reaction. The mechanism of decomposition often involves the formation of a peroxo-metal complex intermediate. The redox potential of the copper(II) ion, which is influenced by the coordinating ligand, is a key factor in its reactivity towards hydrogen peroxide. researchgate.net

The catalytic activity for hydrogen peroxide decomposition is a widely used benchmark for evaluating the catalase-like properties of metal complexes. researchgate.netorcid.org The process can be monitored by titrating the remaining hydrogen peroxide at various time intervals. researchgate.net The general reaction is as follows:

2 H₂O₂ --(Catalyst)--> 2 H₂O + O₂

The catalytic cycle is believed to involve the interaction of the metal complex with hydrogen peroxide, leading to the generation of reactive oxygen species, such as hydroxyl radicals, which then propagate the decomposition. etsu.edu The efficiency of these catalysts can be influenced by several factors, including the nature of the metal ion, the structure of the ligand, the reaction temperature, and the pH of the medium.

While the catalytic potential of metal complexes with various Schiff bases in hydrogen peroxide decomposition is established, detailed research findings and specific data tables for this compound-derived complexes in this particular application remain an area for further investigation in readily accessible scientific literature. The general principles observed for other Schiff base complexes, particularly those involving copper, suggest that complexes derived from this compound would likely exhibit similar catalytic capabilities.

Advanced Spectroscopic and Computational Analysis of 4 Aminobenzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 4-aminobenzylamine and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. savemyexams.compressbooks.pub

¹H NMR spectroscopy of this compound reveals characteristic signals that correspond to the distinct types of protons within the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region of the spectrum, while the protons of the aminomethyl group (-CH₂NH₂) and the amino group (-NH₂) produce their own unique signals.

For instance, in a study of a dibenzodiazepine derivative synthesized from 2-aminobenzylamine, the NH group appeared as a triplet at δ = 9.85 ppm, and the methylene (B1212753) protons formed a doublet at δ = 4.37 ppm. znaturforsch.com In another example involving a substituted quinone derivative of 2-aminobenzylamine, the NH and NH₂ protons appeared at δ = 8.18 and 5.11 ppm, respectively, with the methylene protons showing a singlet at δ = 4.80 ppm. znaturforsch.com

The chemical shifts and splitting patterns observed in the ¹H NMR spectrum provide valuable information about the electronic environment and neighboring protons for each type of hydrogen atom in the molecule.

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound chemicalbook.com | Not specified | |

| 4-Aminobenzaldehyde rsc.org | (CD₃)₂SO | 9.61 (s, 1H), 7.57 (d, J = 8.4 Hz, 2H), 6.66 (d, J = 8.4 Hz, 2H), 5.78 (s, br, 2H) |

| Ethyl 4-aminobenzoate (B8803810) rsc.org | Not specified | 7.84 (dd, J = 8.8, 2.0 Hz, 2H), 6.62 (dd, J = 8.8, 2.0 Hz, 2H), 4.31 (q, J = 7.2 Hz, 2H), 4.16 (s, br, 2H), 1.35 (t, J = 7.2 Hz, 3H) |

| 4-Aminobenzonitrile (B131773) rsc.org | Not specified | 7.37 (dd, J = 6.8, 2.0 Hz, 2H), 6.64 (dd, J = 6.8, 2.0 Hz, 2H), 4.32 (s, br, 2H) |

This table is for illustrative purposes and includes data for related aminobenzene derivatives to highlight typical chemical shift ranges.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal in the ¹³C NMR spectrum. savemyexams.com The chemical shift of each signal is indicative of the carbon's hybridization and its chemical environment.

For a substituted quinone derivative of 2-aminobenzylamine, the ¹³C NMR spectrum showed signals that could be assigned to the CH₂, CH, C=O, and aromatic carbons, confirming the proposed structure. znaturforsch.com Similarly, for a dicyano-substituted derivative, signals for the cyano groups were observed at δ = 119.16 and 117.62 ppm, with the CH₂ group signal at δ = 41.12 ppm. znaturforsch.com

The number of signals in a ¹³C NMR spectrum can indicate the symmetry of the molecule. savemyexams.com For example, in a molecule with a plane of symmetry, equivalent carbons will produce a single signal, reducing the total number of observed peaks.

Table 2: Representative ¹³C NMR Spectral Data for this compound and Related Compounds

| Compound | Chemical Shift (δ, ppm) |

| 4-Aminobenzaldehyde rsc.org | 189.6, 154.7, 132.2, 125.5, 113.4 |

| Ethyl 4-aminobenzoate rsc.org | 166.8, 151.0, 131.5, 119.7, 113.7, 60.3, 14.4 |

| 4-Aminobenzonitrile rsc.org | 150.8, 133.7, 120.4, 114.4, 99.5 |

| This compound nih.gov | Data available in spectral databases |

This table provides examples of ¹³C NMR data for related compounds to illustrate the typical chemical shift ranges.

¹H NMR Spectroscopic Investigations of this compound and its Compounds

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study electronic transitions within the molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by molecular vibrations. mrclab.com The IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to specific functional groups. For example, the N-H stretching vibrations of the primary amine (NH₂) and the C-H stretching of the aromatic ring and the methylene group (CH₂) are readily identifiable. In a study of a dibenzodiazepine derivative, strong IR absorptions indicated the presence of NH (3296 cm⁻¹), CN (2209 cm⁻¹), and CO (1663 cm⁻¹) groups. znaturforsch.com Copolymers containing this compound units also show characteristic peaks, such as the N-H stretching vibration. researchgate.net

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. mrclab.com Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π to π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring. For instance, a novel coumarin (B35378) derivative of this compound was characterized by its UV-visible spectrum, which was also correlated with theoretical calculations. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. weebly.com When a molecule is introduced into the mass spectrometer, it is ionized, often forming a molecular ion [M+]. The mass of this ion corresponds to the molecular weight of the compound. weebly.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. nationalmaglab.org The pattern of these fragments is unique to the molecule's structure and can be used to deduce its connectivity. For example, in the mass spectrum of a benzodiazepine (B76468) derivative of 2-aminobenzylamine, the molecular ion was observed at m/z = 294, confirming its brutto formula. znaturforsch.com The fragmentation of amines often involves cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org Tandem mass spectrometry (MS/MS) can be employed to further fragment specific ions, providing even more detailed structural information. nationalmaglab.org

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

For derivatives of this compound that can be grown as single crystals, single-crystal XRD analysis provides unambiguous structural confirmation. mdpi.com For example, the structure of a novel coumarin derivative synthesized from this compound was confirmed by XRD studies. The analysis revealed that the compound crystallizes in the monoclinic crystal system with a P2₁/c space group and exhibits various intermolecular interactions. researchgate.net

In another study, the structures of quinazoline (B50416) derivatives of 2-aminobenzylamine were confirmed by single-crystal X-ray structure determination. znaturforsch.com This technique is crucial for validating the structures proposed by other spectroscopic methods and for understanding the supramolecular architecture and packing of molecules in the crystal lattice. mdpi.com

Table 3: Crystal Data for a Derivative of this compound

| Parameter | Value |

| Compound | (E)-8-(1-((4-aminobenzyl)imino)ethyl)-7-hydroxy-4-methyl-coumarin researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

This table presents an example of crystallographic data obtained for a derivative of this compound.

Analysis of Intermolecular Interactions and Supramolecular Architectures

The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of crystalline materials. In derivatives of this compound, these non-covalent forces dictate the molecular packing and the formation of larger, ordered structures known as supramolecular architectures.

A detailed investigation of a coumarin derivative synthesized using this compound, namely (E)-8-(1-((4-aminobenzyl)imino)ethyl)-7-hydroxy-4-methyl-coumarin, provides significant insight into these interactions. researchgate.netorientjchem.org X-ray diffraction studies revealed that the crystal structure of this derivative is stabilized by a variety of intermolecular hydrogen bonds. orientjchem.orgresearchgate.net

Key interactions identified include:

N—H···O and C—H···O Hydrogen Bonds: These are the primary interactions governing the assembly of the molecules. Specifically, N24—H24···O1 and C17—H17···O10 hydrogen bonds are instrumental in forming distinct supramolecular patterns. researchgate.netorientjchem.org

Supramolecular Synthons: The C17—H17A···O10 hydrogen bond, with a donor-to-acceptor distance of 3.355(4) Å, results in the formation of an R²₂(18) type supramolecular synthon, which is a robust ring motif. orientjchem.org

One-Dimensional Chains: An array of molecules is formed into a one-dimensional chain along the b-axis, mediated by N24—H24B···O1 hydrogen bonds. orientjchem.orgresearchgate.net

C—H···Cg and Cg-Cg Interactions: The coumarin derivative also exhibits weaker C—H···Cg interactions with the center of the terminal benzene ring. Furthermore, a weak Cg-Cg interaction with a mean distance of 4.7994 Å between the centers of gravity of two terminal benzene rings has been noted. researchgate.net

These varied intermolecular forces collectively stabilize the crystal lattice, highlighting the complex and well-defined three-dimensional architecture that can be achieved using this compound as a structural component. orientjchem.orgresearchgate.net

Quantum Chemical and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of this compound and its derivatives. These computational methods provide a theoretical framework for understanding geometric structures, electronic properties, and spectroscopic behavior. orientjchem.org

DFT calculations are frequently employed to determine the most stable, low-energy conformation of a molecule. For the coumarin derivative of this compound, gas-phase structural optimization was performed using DFT with the B3LYP functional and a 6-311G+(d,p) basis set. orientjchem.org The theoretically calculated geometric parameters, such as bond lengths and angles, showed a high degree of correlation with the experimental data obtained from single-crystal X-ray diffraction (XRD). researchgate.netorientjchem.org This strong agreement validates the accuracy of both the experimental structure and the computational model, confirming the reliability of DFT methods for predicting the molecular geometry of such compounds. researchgate.net

Time-dependent DFT (TD-DFT) calculations are used to simulate the electronic absorption spectra of molecules, providing insights into their optical properties. orientjchem.org For the coumarin derivative, the UV-visible absorption spectrum was calculated using TD-DFT and compared with the experimental spectrum recorded in acetonitrile. researchgate.netorientjchem.org

The experimental spectrum showed a broad absorption peak between 280 nm and 300 nm. orientjchem.org The TD-DFT calculations successfully reproduced this feature, predicting the highest absorption at 305.58 nm, which corresponds to an electronic transition from the HOMO-1 orbital to the LUMO+1 orbital. researchgate.net The close match between the theoretical and experimental spectra demonstrates the efficacy of TD-DFT in explaining the electronic transitions that govern the optical properties of this compound derivatives. researchgate.netorientjchem.org

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal. orientjchem.org By mapping properties like normalized contact distance (d_norm) onto the surface, it provides a detailed picture of how molecules pack together.

Contribution of Intermolecular Contacts to Hirshfeld Surface

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 42.9 | orientjchem.org |

| C···H | 32.7 | orientjchem.org |

| O···H | 20.1 | orientjchem.org |

In addition to visualizing interactions, energy frameworks and lattice energy computations were performed. These calculations help in understanding the strength of the crystalline material. The total lattice energy for the coumarin derivative was computed to be -253.9 kJ/mol, indicating a stable crystal packing arrangement. orientjchem.org

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe conformational changes, predict binding affinities, and understand the dynamic behavior of molecular systems in various environments. While MD simulations are a powerful tool for studying complex biological and chemical systems, specific studies applying this technique directly to this compound or its immediate derivatives were not prominent in the reviewed literature. The primary computational focus found was on static DFT, Hirshfeld, and lattice energy calculations for solid-state derivatives.

Hirshfeld Surface Analysis and Lattice Energy Computations

Electrochemical Impedance Spectroscopy (EIS) for Proton Conductance

Electrochemical Impedance Spectroscopy (EIS) is a key technique for characterizing the electrical properties of materials, particularly the ionic conductivity of membranes. frontiersin.org this compound (ABA) has been investigated as a component in composite membranes designed for proton conduction under anhydrous (water-free) conditions, which is relevant for high-temperature polymer electrolyte membrane fuel cells. frontiersin.orgresearchgate.netfrontiersin.org

In one study, composite membranes were fabricated by blending this compound and phosphoric acid (PA) with poly(4-styrenesulfonic acid) (PSSA). frontiersin.orgfrontiersin.org The this compound molecule, with its two amine groups, can interact with both the sulfonic acid groups of PSSA and the phosphoric acid, creating pathways for proton transport via a hopping mechanism. frontiersin.orgfrontiersin.org

The proton conductivity of these membranes was measured using EIS at various temperatures and compositions. The results showed that conductivity increases with both temperature and the concentration of phosphoric acid. frontiersin.orgfrontiersin.org A membrane with a PSSA/ABA/PA molar ratio of 1:1:2 achieved a proton conductivity of 1.8 × 10⁻³ S cm⁻¹ at 190°C under completely anhydrous conditions. frontiersin.org The activation energy for proton conduction in these materials was found to be approximately 90 kJ mol⁻¹, which is indicative of a proton-hopping transport mechanism. frontiersin.org

Proton Conductivity of PSSA/ABA/PA Composite Membranes at 190°C

| Sample ID | Molar Ratio (PSSA:ABA:PA) | Conductivity (S cm⁻¹) at 190°C | Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| S1 | 1:1:0 | 4.0 x 10⁻⁵ | ~90 | frontiersin.org |

| S2 | 1:1:0.5 | 2.0 x 10⁻⁴ | ~90 | frontiersin.org |

| S3 | 1:1:1 | 5.0 x 10⁻⁴ | ~90 | frontiersin.org |

| S4 | 1:1:2 | 1.8 x 10⁻³ | ~90 | frontiersin.org |

Applications of 4 Aminobenzylamine in Materials Science and Polymer Chemistry

4-Aminobenzylamine is a versatile bifunctional molecule whose unique structure, featuring both a primary aliphatic amine and a primary aromatic amine, makes it a valuable component in the fields of materials science and polymer chemistry. Its ability to act as a monomer, a crosslinking agent, and a surface modifier allows for the creation of advanced materials with tailored properties.

4 Aminobenzylamine in Organic Synthesis and Medicinal Chemistry Building Blocks

4-Aminobenzylamine as a Versatile Chemical Building Block

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. scbt.comscbt.com Its utility stems from the presence of two distinct primary amine functional groups: an aromatic amine attached directly to the benzene (B151609) ring and a benzylic amine in the aminomethyl substituent. guidechem.compubcompare.ai This dual functionality allows for selective reactions at either site, providing a platform for constructing a wide array of more complex molecules. evitachem.com

The aromatic amine can undergo typical reactions such as diazotization, which allows for the introduction of various substituents onto the benzene ring. chemicalbook.comsigmaaldrich.com Both the aromatic and benzylic amines can participate in reactions like acylation to form amides and N-alkylation. evitachem.comlookchem.com This bifunctionality is particularly useful in polymer chemistry, where it can act as a monomer, and in materials science for the functionalization of surfaces like carbon nanotubes and electrodes. evitachem.comsigmaaldrich.com

In medicinal chemistry, this compound serves as a key intermediate for the synthesis of biologically active compounds and peptidomimetics. scbt.comevitachem.com Its structure is incorporated into scaffolds designed to interact with biological targets. For instance, it has been used in the synthesis of fluorescent anion sensors and as a precursor for novel amino acid analogs. chemicalbook.comsigmaaldrich.com The ability to form multiple hydrogen bonds also makes it a useful component in the field of supramolecular chemistry and crystal engineering. evitachem.com

Synthesis of Nitrogen-Containing Heterocycles from this compound

The unique structure of aminobenzylamines, possessing two amine groups separated by a benzene ring and a methylene (B1212753) group, makes them ideal precursors for the synthesis of various nitrogen-containing heterocycles. znaturforsch.commdpi.com These heterocyclic systems are foundational in many areas of chemistry, particularly in the development of pharmaceuticals. researchgate.net this compound can be used to construct fused ring systems, with quinazolines and their derivatives being among the most significant.

The synthesis of the quinazoline (B50416) ring system, a bicyclic heterocycle, is a prominent application of aminobenzylamine chemistry. Quinazoline derivatives are of great interest due to their broad spectrum of biological activities, including antitumor and antimicrobial properties. znaturforsch.comgoogle.com In these syntheses, the aminobenzylamine provides the benzene ring and the two nitrogen atoms of the final heterocyclic product. The reaction with an aldehyde or an alcohol provides the remaining carbon atom required to complete the second ring.

Acceptorless dehydrogenative coupling (ADC) is an atom-economical and environmentally benign method for forming C-N bonds and constructing heterocycles. nih.govfrontiersin.org This process involves the formal removal of hydrogen from the substrates to drive the reaction, without the need for an external stoichiometric oxidant (an "acceptor"). The only byproducts are typically hydrogen gas and/or water. frontiersin.org

Research has demonstrated the synthesis of quinazolines from 2-aminobenzylamine and alcohols or aldehydes using various transition-metal catalysts. nih.govorganic-chemistry.org For example, a nickel-catalyzed ADC reaction between 2-aminobenzylamine and benzyl (B1604629) alcohol has been shown to produce 2-phenylquinazoline (B3120039) in good yields. organic-chemistry.org Similarly, heterogeneous platinum catalysts have been employed for the ADC of 2-aminobenzylamine with a range of primary alcohols and aldehydes to afford 2-substituted quinazolines. nih.gov The general mechanism involves the catalyst facilitating the dehydrogenation of the alcohol to an aldehyde, which then condenses with the aminobenzylamine, followed by a final intramolecular dehydrogenative cyclization to form the aromatic quinazoline ring.

Table 1: Examples of Acceptorless Dehydrogenative Quinazoline Synthesis from 2-Aminobenzylamine

| Catalyst System | Reactant 2 | Product | Yield | Reference |

| Nickel complex | Benzyl alcohol | 2-Phenylquinazoline | Good | organic-chemistry.org |

| Heterogeneous Pt | Primary alcohols/aldehydes | 2-Substituted quinazolines | Good | nih.gov |

| Ru3(CO)12/Xantphos | Benzyl alcohol | 2-Arylquinazolines | - | organic-chemistry.org |

Copper-catalyzed reactions offer a cost-effective and efficient alternative for synthesizing quinazolines. These methods often involve cascade or tandem reactions where multiple bonds are formed in a single pot, using molecular oxygen from the air as the terminal oxidant. mdpi.com

An efficient copper-catalyzed system has been developed for the synthesis of 2-substituted quinazolines from 2-aminobenzylamine and benzaldehyde (B42025) derivatives. rsc.org This reaction proceeds at room temperature using copper(I) oxide (Cu₂O) as the catalyst and hydrogen peroxide (H₂O₂) as a mild oxidant, affording excellent product yields. rsc.org Another approach involves a one-pot, three-component reaction of (2-aminophenyl)methanols, aldehydes, and an ammonium (B1175870) source, catalyzed by copper salts under an oxygen atmosphere, to yield a wide range of quinazoline derivatives. mdpi.com The aerobic oxidation condition is advantageous as it uses a readily available and non-toxic oxidant.

Table 2: Examples of Copper-Catalyzed Quinazoline Synthesis

| Catalyst/Reagents | Starting Materials | Key Features | Reference |

| Cu₂O / H₂O₂ | 2-Aminobenzylamine, Benzaldehydes | Room temperature, ligand-free | rsc.org |

| CuCl / CsOH | (2-Aminophenyl)methanols, Aldehydes, CAN | One-pot tandem reaction | mdpi.com |

| Fe₃O₄@Sap/Cu(II) | 2-Aminobenzophenone, Aldehydes, NH₄OAc | Magnetically recoverable nanocatalyst, reaction in water | frontiersin.org |

Dihydroquinazolines (DHQs) are partially saturated analogs of quinazolines and are also of significant pharmacological interest. beilstein-journals.org A common and effective strategy for their synthesis involves the intramolecular cyclodehydration of N-acyl-2-aminobenzylamines. beilstein-journals.orgnih.gov This approach typically involves two steps: the selective N-acylation of the more nucleophilic benzylic amine of 2-aminobenzylamine, followed by a ring-closing reaction that eliminates a molecule of water. d-nb.info

The cyclodehydration step often requires dehydrating agents and can be significantly accelerated using microwave irradiation, which reduces reaction times from hours to minutes compared to conventional heating. beilstein-journals.orgd-nb.info Polyphosphoric acid esters like PPE (polyphosphoric acid ethylester) and PPSE (polyphosphoric acid trimethylsilylester) are effective reagents for promoting this transformation. beilstein-journals.orgbeilstein-journals.org This strategy has been successfully applied to prepare a variety of 2-substituted and N-aryl-3,4-dihydroquinazolines, showcasing its versatility. beilstein-journals.orgd-nb.info

Table 3: Synthesis of 3,4-Dihydroquinazolines via Cyclodehydration

| Precursor | Reaction | Conditions | Product Class | Reference |

| N-Acyl-2-aminobenzylamine | Cyclodehydration | PPSE, Microwave irradiation | 2-Substituted-3,4-dihydroquinazolines | beilstein-journals.org |

| N-Aryl-N-acyl-2-aminobenzylamine | Cyclodehydration | PPSE, Microwave irradiation | N-Aryl-3,4-dihydroquinazolines | beilstein-journals.org |

2-Aminobenzylamine is a particularly useful precursor for a range of heterocycles due to the ortho-relationship of its two amine groups. Besides quinazolines, it can be used to synthesize seven-membered rings like benzodiazepines, which are another class of pharmacologically important compounds. znaturforsch.com

A facile, one-pot method involves reacting 2-aminobenzylamine with various π-electron-deficient compounds. For example, treatment of 2-aminobenzylamine with tetracyanoethylene (B109619) or 7,7,8,8-tetracyanoquinodimethane (B72673) leads to the formation of quinazoline derivatives. In contrast, reacting 2-aminobenzylamine with 2,3-dichloro-1,4-naphthoquinone or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) yields benzodiazepine (B76468) derivatives. znaturforsch.com Fused quinazolines can also be formed by the dry heating of 2-aminobenzylamine with various anhydrides, such as naphthalic anhydride (B1165640) or tetrachlorophthalic anhydride. znaturforsch.com These reactions proceed rapidly under mild conditions, with a simple work-up, to give the desired products in excellent yields. znaturforsch.com

Acceptorless Dehydrogenative Synthesis

Dihydroquinazoline Synthesis via Cyclodehydration

Preparation of Acridine-Based Amino Acids and Conjugates using this compound

This compound is a key reagent in the preparation of novel acridine-based amino acids. sigmaaldrich.comsigmaaldrich.com Acridine (B1665455) derivatives are a class of compounds known for their wide range of biological activities, including anticancer and antiparasitic properties, primarily attributed to their ability to intercalate with DNA. nih.gov The synthesis of N-(9-acridinyl) amino acid derivatives often involves a two-step method. nih.gov This typically starts with the reaction of 9-chloroacridine (B74977) with a sodium alkoxide solution, followed by the addition of an appropriate amino acid. nih.gov

In this context, this compound can be utilized to introduce a flexible linker and a reactive handle for further conjugation. The aliphatic amine of this compound can react with a suitable acridine precursor, leaving the aromatic amine available for subsequent modifications. This approach allows for the creation of acridine conjugates with peptides or other biomolecules, potentially enhancing their cellular uptake and target specificity. The planarity of the acridine ring system is a crucial factor in its biological activity, and derivatization with molecules like this compound allows for the exploration of structure-activity relationships. nih.gov

Synthesis of Fluorescent Photoinduced Electron Transfer (PET) Anion Sensors

This compound plays a crucial role in the synthesis of novel fluorescent photoinduced electron transfer (PET) anion sensors. sigmaaldrich.comsigmaaldrich.com These sensors are designed based on the 'fluorophore-spacer-(anion)receptor' principle, where the fluorescence of the system is modulated by the binding of an anion to the receptor. scientificlabs.co.ukchemicalbook.com The 4-amino-1,8-naphthalimide (B156640) scaffold is a commonly used fluorophore in these systems due to its favorable photophysical properties. flinders.edu.ausci-hub.se

In the construction of these sensors, this compound acts as a spacer, covalently linking the 4-amino-1,8-naphthalimide fluorophore to a urea (B33335) or thiourea (B124793) anion recognition group. flinders.edu.au The synthesis involves reacting 4-bromo-1,8-naphthalic anhydride with this compound. sci-hub.se The resulting intermediate can then be further functionalized to introduce the anion-binding moiety.

The fluorescence of these sensors is typically quenched in the absence of a target anion due to PET from the receptor to the excited fluorophore. core.ac.uk Upon anion binding, this PET process is inhibited, leading to a "turn-on" fluorescent response. The choice of spacer, such as 2-aminobenzylamine, 3-aminobenzylamine, or this compound, can influence the sensor's properties and its selectivity towards different anions like dihydrogen phosphate (B84403), acetate, and fluoride. flinders.edu.au Research has shown that even small changes in the sensor's molecular structure can significantly impact its anion recognition capabilities. flinders.edu.au

Applications in Peptidomimetics and Foldamer Construction

This compound is a valuable building block in the field of peptidomimetics and foldamer construction, which aims to create synthetic molecules that mimic the structure and function of natural peptides and proteins. frontiersin.orgguichard-iecb.fr These synthetic analogues often exhibit enhanced stability towards enzymatic degradation and can be designed to adopt specific, well-defined three-dimensional structures. researchgate.netmdpi.com

One significant application of this compound is in the synthesis of peptides containing dehydroamino acids and oxazole (B20620) fragments. researchgate.netmdpi.com The incorporation of these units into a peptide backbone introduces conformational constraints, leading to more rigid and predictable structures. researchgate.netmdpi.commagtech.com.cn Such modified peptides can serve as building blocks for novel foldamers and artificial enzymes (artzymes). researchgate.netmdpi.com

A key synthetic strategy involves the allylic substitution of suitable precursors with this compound. researchgate.net The chemoselectivity of this reaction is a notable advantage, as the more nucleophilic aliphatic amine of this compound reacts preferentially over the less reactive aromatic amine. researchgate.net This allows for the direct introduction of the 4-aminobenzyl group without the need for protecting group strategies for the aromatic amine. researchgate.net The resulting structures can then be further elaborated into tetrapeptides containing glycyldehydroalanine, glycyldehydrophenylalanine, and glycyloxazole subunits. researchgate.netmdpi.com

Other Specialized Synthetic Applications

Beyond the applications detailed above, this compound is utilized in a range of other specialized synthetic procedures. lookchem.com Its bifunctional nature makes it a useful component in the construction of various heterocyclic and polymeric structures.

For instance, this compound has been used as a spacer in the synthesis of bistriazines. researchgate.net These compounds are of interest for their potential applications in supramolecular and materials chemistry due to the ability of the 1,3,5-triazine (B166579) ring to participate in various intermolecular interactions. researchgate.net The synthesis of these molecules can be achieved efficiently using microwave irradiation, which often provides good to excellent yields in short reaction times under solvent-free conditions. researchgate.net

Furthermore, this compound is employed in the electrochemical modification of single-walled carbon nanotubes (SWCNTs) through oxidative coupling. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com It is also used in the synthesis of polyacrylamide series containing salicylideneaniline (B1219908) moieties via a double polymer analogous reaction. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com Additionally, it serves as a precursor in the synthesis of quinazolines through an electrochemical oxidation decarboxylative cyclization reaction with α-keto acids. sioc-journal.cn

Advanced Analytical Techniques for 4 Aminobenzylamine Research

Thermal Analysis (TGA/DTA) of 4-Aminobenzylamine and its Composites

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal in assessing the thermal stability and decomposition patterns of this compound and its related composites. eag.comcet-science.compodhikaiscientific.com TGA measures changes in mass with temperature, while DTA detects temperature differences between a sample and a reference material, revealing endothermic and exothermic processes. uni-siegen.deamericanpharmaceuticalreview.comslideshare.netfilab.frtrb.org

In a study involving composite membranes, this compound was blended with poly(4-styrenesulfonic acid) (PSSA) and phosphoric acid (PA). TGA results indicated that these membranes are thermally stable up to 300°C. frontiersin.org This high thermal stability is a crucial property for applications such as proton-conducting membranes in fuel cells operating at elevated temperatures. frontiersin.org

Further research on metal complexes incorporating ligands derived from this compound has also utilized TGA and DTA. ijisrt.comresearchgate.net These analyses help in understanding the thermal degradation pathways of the complexes and can differentiate between coordinated and hydrated water molecules. researchgate.net For instance, the analysis of certain Schiff base complexes reveals multi-step decomposition processes, providing insights into the structure and bonding within the complex. ijisrt.comajol.info

The functionalization of materials like graphene with this compound derivatives has also been characterized using thermal analysis. nih.gov Thermogravimetric analysis coupled with mass spectrometry (TG-GC-MS) can unambiguously confirm the covalent attachment and the nature of the organic molecules linked to the graphene surface. nih.gov

Conductance Measurements for Electrolytic Properties

Conductance measurements are essential for determining the electrolytic nature of this compound complexes and composites in solution. rsc.org These measurements provide insight into whether a complex is ionic or non-ionic.

Several studies on metal complexes of Schiff bases derived from this compound have reported molar conductivity values. For example, a series of new azo-Schiff base metal complexes, including those with copper, zinc, and cadmium, were synthesized and their molar electrical conductivity was measured in ethanol. The values, ranging from 10.58 to 14.88 S·cm²·mol⁻¹, indicated the non-ionic nature of these complexes. annalsofrscb.ro Another study on similar complexes found conductivity values between 15.00 and 17.81 S·cm²·mol⁻¹, also confirming their non-electrolytic character.

In contrast, some binuclear Co(II) and Ni(II) complexes have shown molar conductivity values of 125 and 128 Ω⁻¹cm²mol⁻¹, respectively, which is indicative of a 1:2 electrolyte nature. arabjchem.org This suggests the presence of ionic species in the outer coordination sphere of the complex. arabjchem.org Other research has reported low conductivity values for various Schiff base complexes in DMSO, classifying them as non-electrolytes. researchgate.net The molar conductance of certain Co(II) and Ni(II) complexes were found to be 46 Scm²/mol and 42 Scm²/mol respectively, also indicating a non-electrolyte nature. researchgate.net

The proton conductivity of composite membranes containing this compound has also been a key area of investigation. Membranes composed of poly(4-styrenesulfonic acid), this compound, and phosphoric acid exhibited proton conductivity that increased with both temperature and phosphoric acid content. frontiersin.org At 190°C and under anhydrous conditions, a conductivity value as high as 1.8 × 10⁻³ S cm⁻¹ was achieved. frontiersin.org This highlights the role of this compound in facilitating proton hopping within the membrane structure. frontiersin.org

Molar Conductivity of this compound Complexes

| Complex | Solvent | Molar Conductivity (ΛM) | Electrolytic Nature | Reference |

|---|---|---|---|---|

| [Cu(L2)2]Cl2 | Ethanol | 10.58 S·cm²·mol⁻¹ | Non-ionic | annalsofrscb.ro |

| [Zn(L2)2]Cl2 | Ethanol | 8.60 S·cm²·mol⁻¹ | Non-ionic | annalsofrscb.ro |

| Co2(HL)22·H2O | Not Specified | 125 Ω⁻¹cm²mol⁻¹ | 1:2 Electrolyte | arabjchem.org |

| NiL2 | Ethanol | 42 Scm²/mol | Non-electrolyte | researchgate.net |

| CoL2 | Ethanol | 46 Scm²/mol | Non-electrolyte | researchgate.net |

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound, providing crucial confirmation of the stoichiometry of newly synthesized this compound derivatives and their metal complexes. arabjchem.orgresearchgate.net This method measures the percentage composition of elements like carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the calculated theoretical values for the proposed molecular formula.

In the synthesis of various metal complexes with Schiff bases derived from this compound, elemental analysis has been consistently used to confirm the metal-to-ligand ratio. For instance, in a study of azo-Schiff base complexes, the analytical data from elemental analysis were in good agreement with the experimental data, revealing a 1:2 metal-to-ligand ratio for the prepared chelate complexes. annalsofrscb.ro Similarly, for other Co(II) and Ni(II) complexes, elemental analysis corresponded to a metal:ligand stoichiometry of 1:2:2:2. researchgate.net

The synthesis of a bis(bidentate) iminophenol ligand from salicylaldehyde (B1680747) and this compound also relied on elemental analysis for characterization. mdpi.com Furthermore, in the study of copper(II) complexes with a dansyl-based fluorescent Schiff base ligand, elemental analysis of the solid-state complex indicated a 1:1 metal-to-ligand stoichiometry. nih.gov

The table below presents a comparison of the found and calculated elemental analysis data for a representative this compound-derived ligand and one of its metal complexes, demonstrating the close correlation that confirms the proposed stoichiometry.

Elemental Analysis Data for an Azo Schiff Base Ligand (L1) and its Copper Complex

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| L1 | C29H23N5O | C | 76.44 | 76.06 | impactfactor.org |

| H | 5.35 | 5.50 | |||

| N | 15.29 | 15.50 | |||

| [Cu(L1)2]Cl2 | C58H46Cl2CuN10O2 | C | 45.90 | 43.45 | impactfactor.org |

| H | 4.88 | 4.38 | |||

| N | 13.86 | 13.56 | |||

| M | 6.22 | 6.05 |

Future Directions and Emerging Research Avenues for 4 Aminobenzylamine

Green Chemistry Approaches in 4-Aminobenzylamine Synthesis and Application

The development of environmentally benign chemical processes is a paramount goal in modern chemistry. Research into this compound is increasingly incorporating green chemistry principles, focusing on metal-free reaction conditions, the use of eco-friendly solvents, and energy-efficient synthesis methods.

One notable green approach involves the selective N-chloroacetylation of this compound. A study has demonstrated that this reaction can proceed efficiently in a phosphate (B84403) buffer, a benign solvent, without the need for metal catalysts. tandfonline.com This method allows for the selective acylation of the aniline (B41778) moiety over the more basic benzylamine (B48309) group, a level of control that is often challenging to achieve. tandfonline.com

Another significant area of green chemistry is the use of microwave irradiation to accelerate reactions and reduce energy consumption. This technique has been successfully applied to the synthesis of 1,3,5-triazine (B166579) derivatives using this compound as a spacer. chim.it These reactions are often performed under solvent-free conditions, leading to high yields in short reaction times, which significantly reduces waste and environmental impact. chim.it

Furthermore, the broader trend of developing metal-free catalytic systems for synthesizing heterocyclic compounds, such as quinazolines from aminobenzylamine precursors, underscores the shift towards more sustainable chemical manufacturing. frontiersin.org These methods often utilize atmospheric oxygen as the oxidant and avoid the use of toxic heavy metals, aligning with the core tenets of green chemistry. frontiersin.org

Research Highlight: Selective Acylation in Aqueous Media

| Reactants | Reaction Conditions | Key Finding | Reference |

|---|---|---|---|

| This compound, Chloroacetyl chloride | Phosphate buffer, Metal-free | Selective N-chloroacetylation of the aniline group over the benzylamine group. | tandfonline.com |

Novel Catalytic Systems for this compound Transformations

Catalysis is at the heart of chemical transformations, and researchers are continuously exploring novel catalytic systems to enhance the reactivity and selectivity of reactions involving this compound. These efforts span homogeneous, heterogeneous, and biocatalytic approaches.

The synthesis of this compound itself often relies on the catalytic hydrogenation of 4-aminobenzonitrile (B131773) or related nitro compounds. Palladium-based catalysts, such as palladium on alumina (B75360) (Pd/Al2O3) or palladium on carbon (Pd/C), have been effectively used for the selective hydrogenation of the nitrile group to the corresponding benzylamine. iitm.ac.in Innovations in catalyst design, such as the use of skeletal nickel catalysts modified with rare earth elements and other promoters, aim to improve yield and reaction conditions. google.com

For transformations of this compound, metal-catalyzed oxidative dehydrogenation is a key strategy for synthesizing nitrogen-containing heterocycles. For instance, magnesium iodide has been shown to catalyze the aerobic photooxidative synthesis of quinazolines from 2-aminobenzylamine (an isomer of this compound) and aldehydes. beilstein-journals.org Iron and copper complexes are also widely explored for similar oxidative cyclizations. beilstein-journals.orgfrontiersin.org

Emerging concepts include the development of "suprazymes," which integrate molecular mimics with nanozymes. In one study, gold nanoparticles functionalized with an anionic monolayer were combined with cucurbit researchgate.neturil macrocycles to create a highly active catalyst for an oxime formation reaction involving this compound, demonstrating a synergistic catalytic effect. researchgate.net Clay-supported catalysts are also gaining traction as low-cost, eco-friendly, and reusable options for various organic reactions, including the synthesis of conducting polymers from aniline and this compound. researchgate.net

Overview of Catalytic Transformations

| Catalyst System | Reactant(s) | Product Type | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Palladium on Alumina (Pd/Al₂O₃) | Terephthalonitrile | 4-Cyanobenzylamine | High yield (97%) in partial hydrogenation. | iitm.ac.in |

| Skeletal Nickel with promoters | Cyanobenzene | Benzylamine | High yield under optimized pressure and temperature. | google.com |

| Magnesium Iodide (MgI₂) | 2-Aminobenzylamine, Aldehyde | Quinazoline (B50416) | Visible-light-induced aerobic photooxidative synthesis. | beilstein-journals.org |

| Gold Nanoparticles & Cucurbit researchgate.neturil | This compound, Substrate | Oxime | Over 50-fold activity enhancement compared to individual components. | researchgate.net |

Integration of this compound in Advanced Functional Materials

The unique bifunctional nature of this compound makes it an excellent candidate for incorporation into advanced functional materials, where its specific chemical properties can be harnessed for a variety of applications.

A significant application is in the field of nanotechnology. This compound has been used for the electrochemical modification of single-walled carbon nanotubes (SWCNTs). sigmaaldrich.comchemicalbook.comsigmaaldrich.comscientificlabs.co.uk This modification, achieved through oxidative coupling, can alter the electronic properties of the nanotubes, paving the way for their use in sensors and electronic devices. sigmaaldrich.comchemicalbook.comsigmaaldrich.comscientificlabs.co.uk

In materials science, this compound serves as a crucial monomer or cross-linker in the synthesis of novel polymers. It is a component in the creation of conducting polymers, such as poly(this compound) (P4ABA), which can be doped to form nanocomposites for sensing and energy storage applications. evitachem.com It has also been used to synthesize diselenide-functionalized diamine cross-linkers for creating recyclable and self-healing polyurethane materials with enhanced mechanical properties. mdpi.com

Recently, this compound has been employed as a π-conjugated aromatic spacer in the design of Dion-Jacobson (DJ) phase perovskite single crystals. researchgate.netdoi.org These materials, with the formula (4ABA)PbI₄, exhibit high resistivity and a low trap density, making them highly promising for use in sensitive X-ray detectors with ultralow detection limits. researchgate.netdoi.org Furthermore, its role in the synthesis of fluorescent Photoinduced Electron Transfer (PET) anion sensors highlights its utility in creating materials for chemical detection. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Applications of this compound in Functional Materials

| Material Type | Role of this compound | Resulting Property/Application | Reference(s) |

|---|---|---|---|

| Modified SWCNTs | Covalently attached via oxidative coupling | Altered electronic properties for sensors/electronics | sigmaaldrich.comchemicalbook.comsigmaaldrich.comscientificlabs.co.uk |

| Dion-Jacobson Perovskites | π-conjugated aromatic spacer | High-performance X-ray detection | researchgate.netdoi.org |

| Self-Healing Polyurethanes | Component of a diselenide cross-linker | Recyclability and enhanced mechanical strength | mdpi.com |

| Conducting Polymers (P4ABA) | Monomer for electrochemical polymerization | Potential for sensing and energy storage | evitachem.com |

Computational Chemistry-Driven Design of this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools for accelerating the discovery and optimization of new molecules. By predicting the properties and interactions of virtual compounds, these methods guide synthetic efforts toward derivatives of this compound with enhanced functionality for specific applications, particularly in medicinal chemistry and materials science.